molecular formula C15H21Br2NO3 B8233082 Tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate

Tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate

Cat. No.: B8233082
M. Wt: 423.14 g/mol
InChI Key: XFJANGAVYMSCMA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate: is a synthetic organic compound with the molecular formula C15H21Br2NO3 It is characterized by the presence of a tert-butyl carbamate group and a dibromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate typically involves the reaction of 3,5-dibromophenol with tert-butyl 4-bromobutylcarbamate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemistry: Tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may also serve as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. It may also find applications in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carbamate group can undergo hydrolysis, releasing active intermediates that can interact with biological targets.

Comparison with Similar Compounds

  • Tert-butyl 4-(3,5-dichlorophenoxy)butylcarbamate
  • Tert-butyl 4-(3,5-difluorophenoxy)butylcarbamate
  • Tert-butyl 4-(3,5-dimethylphenoxy)butylcarbamate

Comparison:

  • Tert-butyl 4-(3,5-dibromophenoxy)butylcarbamate is unique due to the presence of bromine atoms, which can enhance its reactivity and binding properties compared to its chloro, fluoro, or methyl analogs.
  • The bromine atoms can also influence the compound’s physical properties, such as its melting point and solubility.

Properties

IUPAC Name

tert-butyl N-[4-(3,5-dibromophenoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br2NO3/c1-15(2,3)21-14(19)18-6-4-5-7-20-13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJANGAVYMSCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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